molecular formula C25H19BrClN3O4S B10893615 5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid

Cat. No.: B10893615
M. Wt: 572.9 g/mol
InChI Key: YLNBGSWHMHWHAM-VXLYETTFSA-N
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Description

5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process typically involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, which are known for their diverse pharmacological activities Compared to these compounds, 5-(3-{(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid may offer unique advantages in terms of its specific functional groups and overall structure

Properties

Molecular Formula

C25H19BrClN3O4S

Molecular Weight

572.9 g/mol

IUPAC Name

5-[3-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-2-chlorobenzoic acid

InChI

InChI=1S/C25H19BrClN3O4S/c1-12-8-16(26)4-7-21(12)30-23(32)19(22(31)28-25(30)35)10-15-9-13(2)29(14(15)3)17-5-6-20(27)18(11-17)24(33)34/h4-11H,1-3H3,(H,33,34)(H,28,31,35)/b19-10+

InChI Key

YLNBGSWHMHWHAM-VXLYETTFSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)NC(=S)N(C3=O)C4=C(C=C(C=C4)Br)C

Origin of Product

United States

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